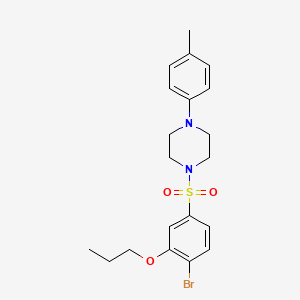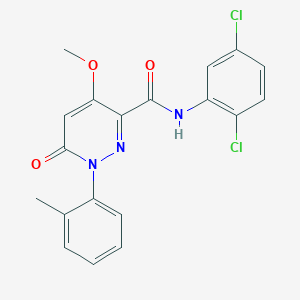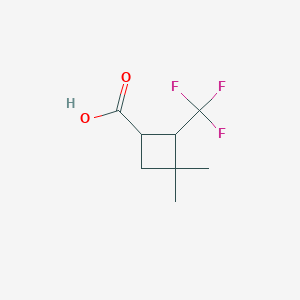![molecular formula C6H7ClF3NS B2621541 [4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride CAS No. 2287287-33-4](/img/structure/B2621541.png)
[4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is known to possess unique properties that make it an attractive candidate for research purposes. In
作用機序
The mechanism of action of [4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride is not fully understood. However, it has been reported to interact with various receptors in the body, including the serotonin and dopamine receptors. Additionally, this compound has been shown to modulate the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain, improve cognitive function, and exhibit anticonvulsant activity. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it has been reported to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using [4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride in lab experiments is its unique properties, which make it an attractive candidate for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving [4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride. Some possible areas of research include further exploration of its anti-inflammatory and analgesic properties, investigation of its potential applications in the treatment of Alzheimer's and Parkinson's disease, and further exploration of its potential applications in the treatment of cancer.
In conclusion, this compound is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been shown to possess unique properties that make it an attractive candidate for research purposes. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of [4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride involves the reaction of 2-bromo-4-(trifluoromethyl)thiophene with methylamine hydrochloride in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of the final product.
科学的研究の応用
[4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride has been widely used in scientific research for various applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
[4-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS.ClH/c7-6(8,9)4-1-5(2-10)11-3-4;/h1,3H,2,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKSOIUMIAXKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287287-33-4 |
Source


|
| Record name | [4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone](/img/structure/B2621458.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2621459.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2621461.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2621463.png)

![1-(benzo[d]isoxazol-3-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2621466.png)
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2621467.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2621470.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2621475.png)


![1-{1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2621480.png)
